4-Amidino-2-nitrophenyl 4'-anisate

Beschreibung

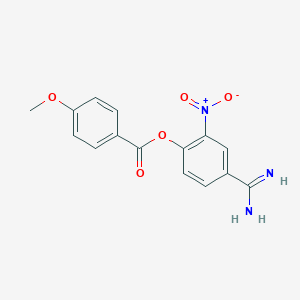

4-Amidino-2-nitrophenyl 4'-anisate is a nitro-aromatic compound featuring an amidino group (-C(NH)NH₂) and an ester linkage derived from 4-anisic acid (4-methoxybenzoic acid). The amidino group enhances hydrogen-bonding capacity and basicity, while the nitro and methoxy substituents influence electronic and steric properties.

Eigenschaften

CAS-Nummer |

105450-73-5 |

|---|---|

Molekularformel |

C15H13N3O5 |

Molekulargewicht |

315.28 g/mol |

IUPAC-Name |

(4-carbamimidoyl-2-nitrophenyl) 4-methoxybenzoate |

InChI |

InChI=1S/C15H13N3O5/c1-22-11-5-2-9(3-6-11)15(19)23-13-7-4-10(14(16)17)8-12(13)18(20)21/h2-8H,1H3,(H3,16,17) |

InChI-Schlüssel |

PLBOHMPHGWUZAF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |

Andere CAS-Nummern |

105450-73-5 |

Synonyme |

4-amidino-2-nitrophenyl 4'-anisate APNAN |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

4-Amino-2-nitrophenol (CAS 119-34-6)

2-Amino-4-nitrophenol (CAS 99-57-0)

- Structure: Amino group at 2-position, nitro at 4-position.

- Physical Properties : Melting point = 143°C .

- Comparison: Regioisomeric differences (nitro/amino positions) alter intermolecular interactions. The amidino variant in the target compound may exhibit distinct crystallinity or thermal stability compared to amino-nitro analogs.

Amidino-Containing Compounds

6-Amidino-2-naphthol Methanesulfonate (CAS 13682-92-3)

- Structure: Amidino group on a naphthol scaffold with methanesulfonate counterion.

- Applications : Used as a trypsin inhibitor or fluorescent probe .

Ester Derivatives

Methyl Anisate

- Structure : Methyl ester of 4-anisic acid.

- Synthesis : Prepared via esterification of 4-anisic acid, yielding 63% with characteristic FTIR peaks at 1,684 cm⁻¹ (C=O) and 1,174 cm⁻¹ (C-O-C) .

- Spectroscopy : Fluorescence emission at 374 nm (excitation at 355 nm) .

- Comparison: The replacement of the methyl ester with a nitrophenyl-amidino group in 4-amidino-2-nitrophenyl 4'-anisate would significantly alter electronic properties, shifting absorption/emission wavelengths and reducing volatility.

Data Tables

Table 1. Physical Properties of Comparable Compounds

| Compound | Melting Point (°C) | Key Functional Groups | Reference |

|---|---|---|---|

| 4-Amino-2-nitrophenol | 125–127 | -NH₂, -NO₂ | |

| 2-Amino-4-nitrophenol | 143 | -NH₂, -NO₂ | |

| Methyl Anisate | N/A | -COOCH₃, -OCH₃ |

Table 2. Spectral Data for Key Analogs

| Compound | FTIR Peaks (cm⁻¹) | Fluorescence (nm) | Reference |

|---|---|---|---|

| Methyl Anisate | 1,684 (C=O), 1,174 (C-O-C) | λex 355, λem 374 | |

| 4-Amino-2-nitrophenol | N/A | N/A | — |

Research Implications

- Synthetic Routes: Analogous nitro compounds (e.g., 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide) are synthesized via nucleophilic aromatic substitution in chlorobenzene , suggesting similar methods for the target compound.

- Stability: Amidino groups may enhance thermal stability, as seen in covalent organic frameworks (COFs) with rigid aromatic backbones .

- Applications: Potential use in photodynamic therapy or catalysis, leveraging nitro-aromatic redox activity and amidino-metal coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.